![molecular formula C21H14N4O2S3 B5156227 N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5156227.png)
N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide, commonly known as AQ-13, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AQ-13 is a member of the sulfonamide family of compounds, which have been widely used as antibacterial and antitumor agents. However, AQ-13 has shown unique properties that make it a promising candidate for use in a variety of research applications.
Wirkmechanismus
AQ-13 has been shown to act as a potent inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, AQ-13 prevents cancer cells from dividing and replicating, leading to cell death. AQ-13 has also been shown to have activity against other enzymes involved in DNA replication and repair, including DNA polymerase and RNA polymerase.
Biochemical and Physiological Effects:
AQ-13 has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting angiogenesis (the growth of new blood vessels) in tumors, and reducing inflammation in the brain. AQ-13 has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
AQ-13 has several advantages for use in lab experiments, including its potency and selectivity for topoisomerase II, its ability to inhibit multiple enzymes involved in DNA replication and repair, and its potential as a treatment for a variety of diseases. However, AQ-13 also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on AQ-13, including further studies on its mechanisms of action, development of more effective formulations for use in lab experiments, and exploration of its potential as a treatment for neurodegenerative diseases. Additionally, there is potential for further studies on the use of AQ-13 in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.
Synthesemethoden
AQ-13 can be synthesized using a multistep process that involves the reaction of 2-aminobenzenesulfonamide with 2-chloro-3-nitrobenzoic acid, followed by cyclization with o-phenylenediamine and thioamide formation with 2-aminothiophenol. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
AQ-13 has been studied for its potential applications in a variety of scientific research fields, including cancer research, infectious disease research, and neuroscience. In cancer research, AQ-13 has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In infectious disease research, AQ-13 has been shown to have activity against a variety of bacterial and parasitic pathogens, including Staphylococcus aureus and Plasmodium falciparum. In neuroscience, AQ-13 has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S3/c26-30(27,14-8-2-1-3-9-14)25-19-20(23-16-11-5-4-10-15(16)22-19)29-21-24-17-12-6-7-13-18(17)28-21/h1-13H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINIKUMHAQBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2SC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.